N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-METHYLAMINE
Overview
Description
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-METHYLAMINE is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and a bromo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-METHYLAMINE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Introduction of the bromo substituent: This step involves the bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazide with appropriate aldehydes or ketones.
Coupling of the pyrazole and thiadiazole rings: This step involves the reaction of the bromo-substituted pyrazole with the thiadiazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-METHYLAMINE can undergo various types of chemical reactions, including:
Substitution reactions: The bromo substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The compound can undergo intramolecular cyclization to form new heterocyclic structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-METHYLAMINE has several scientific research applications, including:
Medicinal chemistry: The compound has potential as a lead compound for the development of new drugs due to its unique chemical structure and biological activity.
Biological research: The compound can be used as a tool to study various biological processes and pathways.
Industrial applications: The compound can be used in the synthesis of other heterocyclic compounds and as a building block for the development of new materials.
Mechanism of Action
The mechanism of action of N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-METHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-ethyl-4H-1,2,4-triazole-3-thiol derivatives
Uniqueness
N-{5-[2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-N-METHYLAMINE is unique due to its specific combination of a pyrazole ring, a thiadiazole ring, and a bromo substituent. This unique structure gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
5-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-N-methyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5S/c1-6-9(11)7(2)16(15-6)5-4-8-13-14-10(12-3)17-8/h4-5H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXXAPQXPJBEAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC2=NN=C(S2)NC)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.